N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H24N2O5S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14059304 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Properties
- Anodic Methoxylation of Piperidine Derivatives : Research by Golub and Becker (2015) investigated the anodic methoxylation of N-sulfonyl piperidines, providing insights into the electrochemical properties and reactions of similar compounds (Golub & Becker, 2015).
Pharmacological Properties
- Serotonin Receptor Agonists : Sonda et al. (2004) synthesized a series of benzamide derivatives, including piperidine derivatives with a phenylsulfonyl group, exhibiting potential as serotonin receptor agonists and prokinetic agents (Sonda et al., 2004).
Synthesis and Derivative Creation
- Synthesis of N-acylaminoalkyl Sulfones : Adamek et al. (2014) developed a method for synthesizing N-acylaminoalkyl sulfones, which could include derivatives of N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide (Adamek et al., 2014).
Medicinal Chemistry and Drug Design
- Sulfur-Nitrogen Chemistry in Drug Development : Davis (2006) explored the role of sulfur-nitrogen compounds, including sulfinimines and N-sulfonyloxaziridines, in the synthesis of biologically active compounds. This research is relevant to the medicinal applications of N-sulfonyl piperidine derivatives (Davis, 2006).
Enantioselective Catalysis
- Catalytic Applications in Organic Synthesis : Wang et al. (2006) discussed the use of N-formamides derived from l-piperazine-2-carboxylic acid, which includes sulfonyl group modifications, as catalysts in the hydrosilylation of N-aryl imines. This highlights the potential of N-sulfonyl piperidine derivatives in enantioselective catalysis (Wang et al., 2006).
Biological Activity and Therapeutics
- Antitumor Activity of Sulfonamides : Owa et al. (2002) studied sulfonamide-based antitumor agents, illuminating the therapeutic potential of N-sulfonyl piperidine derivatives in cancer treatment (Owa et al., 2002).
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-11-9-17-16(19)13-4-3-10-18(12-13)24(20,21)15-7-5-14(23-2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQRJXGFRZHWFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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